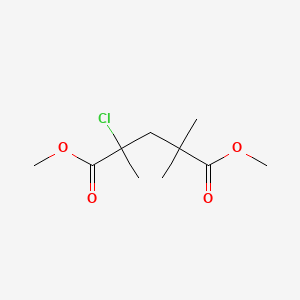
Copper--manganese (3/2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper-manganese (3/2) is a compound that consists of copper and manganese in a specific stoichiometric ratio. This compound is known for its unique properties and has been extensively studied for various applications in chemistry, biology, medicine, and industry. The combination of copper and manganese in this ratio results in a material with distinct chemical and physical characteristics, making it valuable for a range of scientific and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
Copper-manganese (3/2) can be synthesized through various methods. One common approach is the hydrothermal synthesis, where copper nitrate and manganese nitrate are dissolved in water and subjected to high temperatures and pressures. This method allows for the formation of copper-manganese mixed oxides with high purity and controlled morphology .
Another method involves the co-precipitation technique, where copper sulfate and manganese sulfate are mixed in an aqueous solution, followed by the addition of a precipitating agent such as sodium hydroxide. The resulting precipitate is then filtered, washed, and calcined to obtain the desired copper-manganese compound .
Industrial Production Methods
In industrial settings, copper-manganese (3/2) is often produced using large-scale hydrothermal reactors or continuous flow reactors. These methods allow for the efficient production of the compound with consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained.
化学反应分析
Types of Reactions
Copper-manganese (3/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the selective catalytic reduction of nitrogen oxides (NOx) with ammonia (NH3) over copper-manganese spinel oxides. This reaction is highly efficient at low temperatures and involves the interaction of copper and manganese ions to facilitate the reduction process .
Common Reagents and Conditions
Common reagents used in reactions involving copper-manganese (3/2) include ammonia, nitric acid, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve the desired chemical transformations. For example, the oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid using copper-manganese oxide catalysts requires specific reaction conditions, including the presence of acetonitrile and tert-butyl hydroperoxide as oxidants .
Major Products Formed
The major products formed from reactions involving copper-manganese (3/2) depend on the specific reaction conditions and reagents used. For instance, the selective catalytic reduction of nitrogen oxides results in the formation of nitrogen gas (N2) and water (H2O), while the oxidation of 5-hydroxymethylfurfural yields 2,5-furandicarboxylic acid .
科学研究应用
Copper-manganese (3/2) has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including the oxidation of organic compounds and the reduction of nitrogen oxides. Its unique catalytic properties make it valuable for developing efficient and environmentally friendly chemical processes .
In biology, copper-manganese (3/2) is studied for its potential as an antimicrobial agent. The combination of copper and manganese ions exhibits synergistic effects, enhancing the compound’s ability to inhibit the growth of bacteria and fungi. This makes it a promising candidate for developing new antimicrobial treatments .
In medicine, copper-manganese (3/2) is explored for its potential therapeutic applications. Research has shown that copper-manganese nanoparticles can be used for targeted drug delivery and imaging, providing a novel approach for diagnosing and treating various diseases .
In industry, copper-manganese (3/2) is used in the production of lithium-ion batteries. The compound’s high electrochemical stability and capacity make it an excellent material for anode and cathode applications, improving the performance and longevity of batteries .
作用机制
The mechanism of action of copper-manganese (3/2) involves the interaction of copper and manganese ions with various molecular targets and pathways. In catalytic reactions, the copper and manganese ions facilitate electron transfer processes, enhancing the efficiency of the reactions. For example, in the selective catalytic reduction of nitrogen oxides, the copper and manganese ions interact with the nitrogen oxides and ammonia, promoting the reduction process and resulting in the formation of nitrogen gas and water .
In biological applications, the antimicrobial activity of copper-manganese (3/2) is attributed to the generation of reactive oxygen species (ROS) and the disruption of microbial cell membranes. The copper and manganese ions can catalyze the production of ROS, which can damage cellular components and inhibit microbial growth .
相似化合物的比较
Copper-manganese (3/2) can be compared with other similar compounds, such as copper oxide, manganese oxide, and copper-manganese spinel oxides. While these compounds share some similarities, copper-manganese (3/2) exhibits unique properties due to the specific ratio of copper and manganese ions.
Similar Compounds
Copper Oxide (CuO): Copper oxide is a widely studied compound with applications in catalysis, electronics, and medicine.
Manganese Oxide (MnO2): Manganese oxide is known for its catalytic and electrochemical properties.
Copper-Manganese Spinel Oxides (CuMn2O4): Copper-manganese spinel oxides are similar to copper-manganese (3/2) in terms of their catalytic properties.
Conclusion
Copper-manganese (3/2) is a versatile compound with unique properties and a wide range of applications in chemistry, biology, medicine, and industry. Its preparation methods, chemical reactions, and mechanism of action have been extensively studied, highlighting its potential for various scientific and industrial purposes. The comparison with similar compounds further emphasizes its uniqueness and advantages in specific applications.
属性
CAS 编号 |
398458-72-5 |
|---|---|
分子式 |
Cu3Mn2 |
分子量 |
300.51 g/mol |
IUPAC 名称 |
copper;manganese |
InChI |
InChI=1S/3Cu.2Mn |
InChI 键 |
WSKSFFWDXFDOCR-UHFFFAOYSA-N |
规范 SMILES |
[Mn].[Mn].[Cu].[Cu].[Cu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


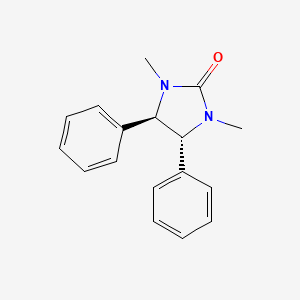
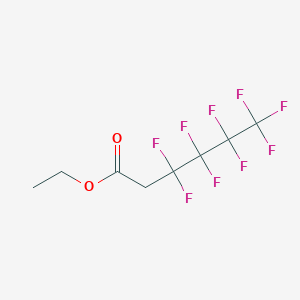
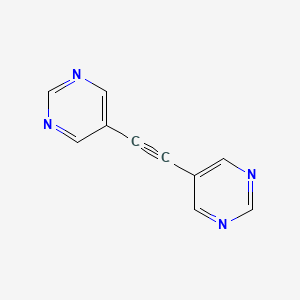
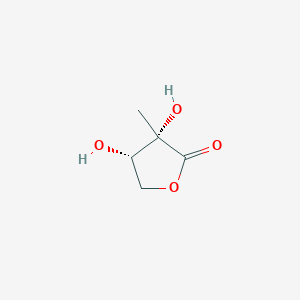
![4-[(2-Hydroxyphenyl)(4-methoxyphenyl)methoxy]benzonitrile](/img/structure/B14253338.png)
![3-[Hydroxy(pyridin-3-yl)methyl]but-3-en-2-one](/img/structure/B14253344.png)
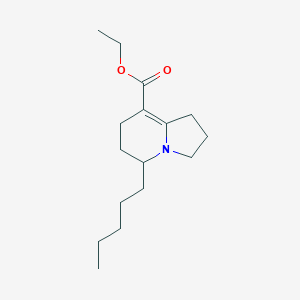
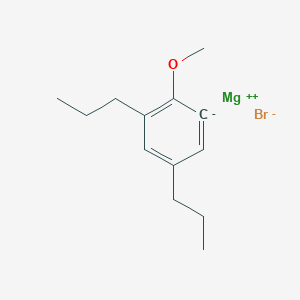
![(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B14253366.png)
![4-[(But-3-en-1-yl)oxy]phenyl 4-(4-sulfanylbutoxy)benzoate](/img/structure/B14253367.png)
![4-(4-Chlorophenyl)sulfonyl-1-[2-(2,4-difluorophenyl)ethyl]piperidine](/img/structure/B14253386.png)
![tert-Butyl [(2S)-1-ethoxy-3-oxopropan-2-yl]carbamate](/img/structure/B14253388.png)
![1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-bromoethoxy)methyl]-](/img/structure/B14253393.png)
